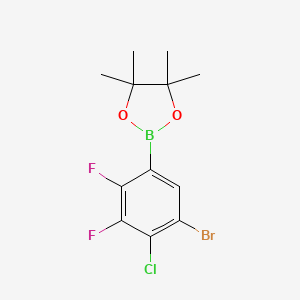

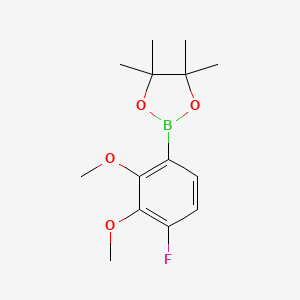

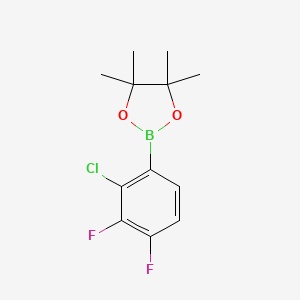

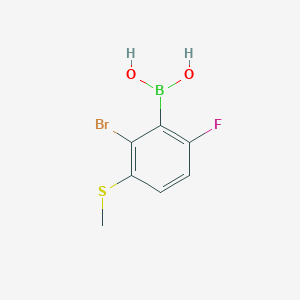

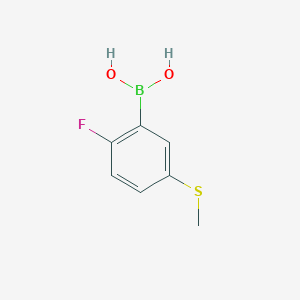

2-Fluoro-5-(methylthio)phenylboronic acid

Übersicht

Beschreibung

2-Fluoro-5-(methylthio)phenylboronic acid is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . They are commonly used in organic synthesis and are valuable building blocks .

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. They are often used in Suzuki-Miyaura coupling reactions . Protodeboronation of pinacol boronic esters has also been reported .Wissenschaftliche Forschungsanwendungen

Enzyme-Free Glucose Sensing

A study by Bao et al. (2021) introduced a novel monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA), for enzyme-free glucose sensing at physiological conditions. This research highlights the potential application of fluoro-containing phenylboronic acids in non-enzymatic glucose detection, demonstrating the relevance of 2-Fluoro-5-(methylthio)phenylboronic acid in medical diagnostics and monitoring (Bao et al., 2021).

Antiproliferative Activity in Cancer Cells

Psurski et al. (2018) evaluated the antiproliferative potential of phenylboronic acid derivatives, including 2-Fluoro-6-formylphenylboronic acid, in various cancer cell lines. They discovered that these compounds induced cell cycle arrest and apoptosis, particularly in A2780 ovarian cancer cells. This study demonstrates the potential therapeutic applications of phenylboronic acid derivatives in oncology (Psurski et al., 2018).

Sensor Development for Molecular Recognition

Huang et al. (2013) utilized monoboronic acids with a hydrophobic pyrene fluorophore for the sensitive and selective fluorescent sensing of glucose in an aqueous solution. This research indicates the capability of phenylboronic acids, including fluoro-substituted variants, in developing advanced sensors for biomolecular recognition, which could have implications for diagnostic technologies (Huang et al., 2013).

Applications in Analytical Chemistry

Gao et al. (2022) reported the use of 2-fluorophenylboric acid as a 19F NMR-based sensor molecule for the rapid and highly selective recognition of ribose under physiological conditions. This highlights the application of fluoro-substituted phenylboronic acids in analytical chemistry, particularly for the detection of specific biomolecules in complex biological matrices (Gao et al., 2022).

Fluorophores and Cyclodextrin Complex Sensors

Tong et al. (2001) designed a novel boronic acid fluorophore/beta-cyclodextrin complex sensor for sugar recognition in water. This research underscores the role of phenylboronic acids, including fluorine-substituted derivatives, in the development of complex sensor systems for selective sugar recognition, relevant in various biochemical and medical applications (Tong et al., 2001).

Wirkmechanismus

Target of Action

2-Fluoro-5-(methylthio)phenylboronic acid is primarily used as a reactant in organic synthesis . Its primary targets are the organic groups involved in the reactions it participates in. For example, it is used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound also undergoes functionalization via lithiation and reaction with electrophiles .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It is known that boronic esters, like this compound, are generally stable, readily prepared, and environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide variety of organic compounds . The compound can also be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be affected by air and moisture . Therefore, it is often stored in an inert atmosphere at low temperatures .

Eigenschaften

IUPAC Name |

(2-fluoro-5-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHKXDKHYUZUFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)SC)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401238030 | |

| Record name | Boronic acid, B-[2-fluoro-5-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401238030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121512-51-2 | |

| Record name | Boronic acid, B-[2-fluoro-5-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2-fluoro-5-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401238030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.